Product packaging for Goreishic acid I(Cat. No.:CAS No. 129058-59-9)

Goreishic acid I

Cat. No.: B138911
CAS No.: 129058-59-9
M. Wt: 470.7 g/mol
InChI Key: HHTRBFQBAMTIOP-SWPOCXOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Goreishic acid I is a pentacyclic triterpene, a class of natural compounds constructed from isoprene units and known for their diverse biological activities . This compound, with the molecular formula C30H46O4, is part of the extensive and varied group of triterpenes that form 30-carbon precursors like squalene . Pentacyclic triterpenes of the ursane and oleanane scaffolds are the subject of promising research for their association with the prevention of Type 2 Diabetes (T2D) . These compounds have been reported to interact with multiple cellular networks, modulating molecular targets involved in glucose and lipid metabolism . Research into structurally related triterpenes indicates potential to decrease glucose levels, increase insulin secretion and sensitivity, and reduce inflammatory adipokines in adipose tissue . Triterpenes, as a class, are well-recognized for their anti-plasmodial, anti-viral, anti-depressant, anti-diabetic, and anti-cancer activities, making them valuable scaffolds for pharmacological investigation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B138911 Goreishic acid I CAS No. 129058-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17,20-22,24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,20-,21+,22-,24+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTRBFQBAMTIOP-SWPOCXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C2=C1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156051
Record name Goreishic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129058-59-9
Record name Goreishic acid I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Goreishic acid I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Purification, and Structural Elucidation of Goreishic Acid I

Methodologies for the Isolation of Goreishic Acid I from Natural Sources

This compound is found in nature, often as a glycoside, within various plant species. Its isolation as an aglycone, the non-sugar component, was notably achieved following the investigation of constituents from Epimedium grandiflorum MORR. var. thunbergianum (MIQ.) NAKAI openalex.orglookchem.comcaldic.com. The process commences with the extraction of the compound from the plant matrix, followed by a series of chromatographic separations to achieve a high degree of purity.

Extraction Techniques from Plant Matrices

The initial step in isolating this compound involves its extraction from dried and powdered plant material, typically the aerial parts of species like Epimedium grandiflorum openalex.orgcaldic.comnih.gov. Given the polar nature of the glycosides from which this compound is often derived, polar solvents are employed for this purpose.

A common procedure involves the use of aqueous ethanol or methanol nih.gov. The plant material is subjected to exhaustive extraction with a hydroethanolic solution (e.g., 30:70 water to ethanol) to ensure the efficient transfer of phytochemicals, including triterpenoid (B12794562) glycosides, into the solvent phase nih.gov. Following extraction, the resulting solution is concentrated under reduced pressure to yield a crude extract. This extract then undergoes further processing, such as acid hydrolysis, to cleave the sugar moieties from the triterpenoid backbone, thereby liberating the aglycone, this compound.

Chromatographic Separation Strategies for this compound Purification

Following extraction and hydrolysis, the crude mixture contains a multitude of compounds, necessitating a robust purification strategy. Chromatographic techniques are indispensable for isolating this compound from this complex matrix.

Column chromatography serves as the primary tool for the coarse separation and enrichment of this compound from the crude extract researchgate.net. The choice of stationary phase is critical; silica gel is the most extensively used adsorbent for the separation of nonpolar to medium-polar compounds like triterpenoids researchgate.net.

The crude extract is typically adsorbed onto a small amount of silica gel and then loaded onto a larger silica gel column. The separation is achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) researchgate.net. Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are combined, concentrated, and subjected to further purification steps.

Preparative Thin-Layer Chromatography (TLC) is a valuable technique for purifying small to medium quantities of compounds when other methods are less effective or for final purification amazonaws.comnih.govrochester.edu. For this compound, preparative TLC on silica gel plates is employed to separate it from closely related impurities researchgate.netresearchgate.net.

The enriched fraction from column chromatography is applied as a continuous band near the bottom of a thick-layered preparative TLC plate rochester.edu. The plate is then developed in a chamber containing a pre-selected solvent system, often a mixture like chloroform-methanol or hexane-ethyl acetate, optimized to achieve maximum separation researchgate.net. After development, the separated bands are visualized, typically under UV light if the compound is fluorescent or by using a staining reagent like Liebermann-Burchard reagent, which is characteristic for triterpenoids researchgate.net. The band corresponding to this compound is carefully scraped from the plate, and the compound is recovered by eluting the silica with a highly polar solvent, such as methanol or ethyl acetate rochester.edu.

For achieving the highest purity, High-Performance Liquid Chromatography (HPLC) is the method of choice oup.com. Reversed-phase HPLC is particularly effective for the separation of triterpenoid isomers and other closely related compounds oup.com.

The sample, partially purified by column chromatography and/or preparative TLC, is dissolved in a suitable solvent and injected into the HPLC system. A C18 column is commonly used as the stationary phase for separating triterpenoid acids oup.com. The mobile phase typically consists of a mixture of methanol or acetonitrile and water, often with the addition of an acid like formic or acetic acid to improve peak shape and resolution oup.comxjtu.edu.cn. Detection is usually performed using a UV detector at a low wavelength (around 205-210 nm), as triterpenoids like this compound lack strong chromophores researchgate.net. The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the pure compound.

Spectroscopic Techniques for Structural Characterization of this compound

Once this compound is isolated in a pure form, its chemical structure is elucidated using a combination of modern spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

The molecular formula of this compound has been established as C₃₀H₄₆O₄ through mass spectrometry nih.gov. Spectroscopic analysis, including infrared (IR), ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy, provides further structural details. IR spectroscopy reveals the presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. The structural framework is definitively established by one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, which allow for the assignment of all proton and carbon signals in the molecule uobasrah.edu.iq.

Table 1: General Properties of this compound

Property Value
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.7 g/mol
IUPAC Name (2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid nih.gov
Synonyms 2,3-Dihydroxyursa-12,18-dien-28-oic acid, (2alpha,3beta)-2,3-Dihydroxyursa-12,18-dien-28-oic acid nih.gov

| CAS Number | 129058-59-9 |

Table 2: Spectroscopic Data for this compound

Technique Observed Features
Mass Spectrometry (MS) Provides a molecular weight of 470.7, consistent with the molecular formula C₃₀H₄₆O₄ nih.gov.
¹³C NMR Spectroscopy The spectrum shows 30 distinct carbon signals, confirming the triterpenoid skeleton. Key signals include those for a carboxylic acid carbon, olefinic carbons, and carbons bearing hydroxyl groups nih.gov.
¹H NMR Spectroscopy The spectrum displays signals characteristic of an ursane-type triterpenoid, including multiple methyl singlets, olefinic protons, and protons attached to carbons bearing hydroxyl groups.

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl groups (broad peak around 3400 cm⁻¹) and a carboxylic acid group (C=O stretch around 1700 cm⁻¹). |

Table 3: Compound Names Mentioned

Compound Name
This compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in piecing together the intricate framework of this compound. Through the analysis of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, researchers have been able to map out the connectivity of atoms and the stereochemistry of this complex molecule.

The ¹H NMR spectrum of this compound reveals characteristic signals for its numerous protons, providing initial clues about the triterpenoid skeleton. Specific chemical shifts and coupling constants help in assigning protons to their respective positions within the molecule.

Complementing the proton data, the ¹³C NMR spectrum provides a carbon count and indicates the chemical environment of each carbon atom. The presence of specific functional groups, such as hydroxyl and carboxyl groups, is also confirmed by their characteristic chemical shifts. Detailed analysis of the ¹³C NMR data is crucial for assembling the carbon backbone of this compound.

To further refine the structural assignment, a suite of two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed. COSY experiments establish proton-proton couplings, revealing adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range couplings between protons and carbons, which is vital for connecting different fragments of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Data not available in the provided search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)
Data not available in the provided search results

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Molecular Formula Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a powerful technique used to determine the precise molecular weight and, consequently, the elemental composition of a compound. In the case of this compound, HRESI-MS analysis provides an accurate mass measurement, which is then used to calculate the molecular formula. This technique confirms the elemental composition of C₃₀H₄₆O₄ for this compound, a finding that is in complete agreement with the data obtained from NMR spectroscopy and elemental analysis. The high resolution of this mass spectrometry technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Complementary Spectroscopic Analyses in this compound Elucidation

In addition to NMR and mass spectrometry, other spectroscopic methods provide valuable complementary information for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of a carboxylic acid functional group is confirmed by a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration.

Together, these spectroscopic techniques provide a comprehensive and detailed picture of the molecular structure of this compound, enabling its unambiguous identification and characterization.

Biosynthesis and Chemodiversity of Goreishic Acid I in Biological Systems

Natural Occurrence and Distribution of Goreishic Acid I Across Plant Species

This compound has been identified as a constituent of several plant species. Its presence is often part of a complex mixture of related triterpenoids, which vary in concentration and structure depending on the plant and specific tissue analyzed.

The genus Cecropia is known for producing a variety of pentacyclic triterpenoids. While research on Cecropia longipes has identified several triterpenoid (B12794562) compounds, the direct isolation of this compound is more specifically documented in the closely related species Cecropia telenitida. pensoft.netresearchgate.net Studies often reference findings from C. telenitida when discussing the chemical profile of the Cecropia genus. pensoft.netresearchgate.net

This compound has been successfully identified in the roots of Cecropia telenitida. nih.gov Its isolation was accomplished through conventional preparative HPLC techniques. However, it is considered a minor component, being detected in trace amounts of less than 5 mg. pensoft.netresearchgate.netnih.gov It co-occurs with more abundant triterpenes, providing insight into the chemodiversity of the species. The structures of these compounds were confirmed using various spectral analyses. pensoft.netresearchgate.netnih.gov

Interactive Data Table: Triterpenoids Identified in the Roots of Cecropia telenitida

Compound NameRelative Amount
Serjanic acidSignificant
Spergulagenic acid ASignificant
Yarumic acidLesser
20-hydroxy-ursolic acidTrace
This compoundTrace

The leaves of the guava plant, Psidium guajava, are a well-documented source of a wide array of phytochemicals, including flavonoids, sesquiterpenes, and various triterpenoids. nih.govmdpi.comfrontiersin.org Research has confirmed the presence of several triterpenic acids in guava leaves. doc-developpement-durable.org One study isolated a compound designated as G acid (2α,3β,6β,23-tetrahydroxyurs-12,20(30)-dien-28-oic acid), which is also an ursane-type triterpene, alongside the more common oleanolic acid. doc-developpement-durable.org However, based on available literature, the specific compound this compound has not been explicitly reported as a constituent of Psidium guajava leaves. The plant's rich triterpenoid profile underscores its metabolic capacity for producing complex molecules of this class. nih.gov

Interactive Data Table: Selected Phytochemicals in Psidium guajava Leaves

Chemical ClassExample Compounds
TriterpenoidsOleanolic acid, "G acid"
FlavonoidsQuercetin, Avicularin, Myricetin
Phenolic AcidsGallic acid, Caffeic acid, Chlorogenic acid
Essential Oils1,8-cineole, trans-caryophyllene

Elucidation of the Biosynthetic Pathway of this compound

The biosynthesis of this compound follows the general pathway for pentacyclic triterpenoids, originating from simple isoprenoid precursors and undergoing complex cyclization and derivatization steps.

The journey to this compound begins with the linear 30-carbon precursor, squalene (B77637). researchgate.net This molecule is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for triterpenoid diversity. researchgate.net

The key step in forming the backbone of this compound is the enzyme-catalyzed cyclization of 2,3-oxidosqualene. This intricate process forms the distinctive multi-ring structures of triterpenoids. For this compound, the cyclization cascade proceeds to form the pentacyclic ursane (B1242777) skeleton. nih.gov This specific arrangement of rings is one of over 100 possible skeletons that can be generated from 2,3-oxidosqualene, highlighting the remarkable specificity of the enzymes involved. researchgate.net

Once the fundamental ursane skeleton is formed, the initial product is typically α-amyrin. This molecule serves as a key intermediate that undergoes a series of post-cyclization modifications, known as derivatization. These reactions are primarily oxidations, which add functional groups to the carbon backbone and are crucial for the final structure and properties of this compound.

These transformations are catalyzed by specific enzymes, most notably cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. frontiersin.org These enzymes introduce hydroxyl (-OH) groups and can further oxidize positions on the ring structure. In the case of this compound (2α,3β,19α,23-tetrahydroxyurs-12-en-28-oic acid), this involves:

Hydroxylation at positions C-2, C-3, C-19, and C-23.

Oxidation of the methyl group at C-28 to form a carboxylic acid (-COOH) group.

Each of these steps is a discrete enzymatic reaction, turning the relatively simple α-amyrin precursor into the highly functionalized this compound.

Interactive Data Table: General Biosynthetic Steps for this compound

StepPrecursorKey Enzyme ClassProduct/Intermediate
1Isoprenoid UnitsTerpene synthasesSqualene
2SqualeneSqualene epoxidase2,3-Oxidosqualene
32,3-OxidosqualeneTriterpene cyclase (e.g., α-amyrin synthase)α-amyrin (Ursane skeleton)
4α-amyrinCytochrome P450s, OxidoreductasesHydroxylated/Oxidized Intermediates
5Hydroxylated IntermediatesCytochrome P450s, OxidoreductasesThis compound

Comparative Biosynthetic Analysis of this compound with Related Pentacyclic Triterpenoids

The biosynthesis of this compound, an ursane-type pentacyclic triterpenoid, follows a complex series of enzymatic reactions that begin with the cyclization of 2,3-oxidosqualene. Understanding its formation is enhanced by a comparative analysis with other structurally related pentacyclic triterpenoids, which reveals both conserved pathways and key diversification points that lead to the vast chemodiversity observed in this class of natural products. The comparison will focus on the distinctions between the ursane scaffold of this compound and the oleanane (B1240867) scaffold, as well as variations within the ursane family itself.

The initial divergence in the biosynthesis of many pentacyclic triterpenoids occurs at the cyclization of 2,3-oxidosqualene. This crucial step is catalyzed by oxidosqualene cyclases (OSCs), which produce different foundational skeletons. For ursane-type triterpenoids like this compound, the precursor is α-amyrin. In contrast, oleanane-type triterpenoids, such as oleanolic acid, are derived from the cyclization of 2,3-oxidosqualene to β-amyrin. The primary structural difference between these two precursors is the position of a methyl group on the E-ring: at C-19 for the ursane skeleton (α-amyrin) and at C-20 for the oleanane skeleton (β-amyrin). This initial distinction dictates the subsequent modification pathways and the final structure of the resulting compounds.

Following the formation of the α-amyrin backbone, a series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs) and other enzymes like glycosyltransferases (GTs). These modifications are responsible for the vast diversity of triterpenoids. In the case of this compound (2,3-dihydroxyursa-12,18-dien-28-oic acid), the α-amyrin scaffold undergoes several key transformations:

Oxidation of the C-28 methyl group: A critical step in the biosynthesis of many bioactive ursane-type triterpenoids is the oxidation of the C-28 methyl group to a carboxylic acid. This reaction is typically catalyzed by a CYP enzyme. For instance, in the biosynthesis of ursolic acid, a well-studied related compound, a specific CYP enzyme facilitates this three-step oxidation. It is highly probable that a similar enzymatic mechanism is involved in the formation of the C-28 carboxyl group in this compound.

Hydroxylation at C-2 and C-3: A defining feature of this compound is the presence of hydroxyl groups at the C-2 and C-3 positions of the A-ring. These hydroxylations are also mediated by specific CYP enzymes, which exhibit remarkable regio- and stereospecificity. The precise CYPs responsible for these modifications in the this compound pathway are yet to be fully characterized, but they represent key diversification points when compared to other ursane triterpenoids. For example, ursolic acid typically possesses a single hydroxyl group at C-3. Other related compounds, such as asiatic acid, feature hydroxylations at C-2, C-3, and C-23, highlighting the functional divergence of the responsible CYP enzymes.

Introduction of a double bond at C-18: The presence of a double bond between C-18 and C-19 is another distinct characteristic of this compound. The enzymatic mechanism for the introduction of this feature is not well-elucidated but likely involves a dehydrogenase or a specific type of CYP-mediated reaction. This feature is absent in many other common ursane-type triterpenoids like ursolic acid, which has a saturated E-ring.

The following interactive table provides a comparative overview of the biosynthetic features of this compound and other selected pentacyclic triterpenoids.

FeatureThis compoundUrsolic AcidOleanolic AcidAsiatic Acid
Scaffold Type UrsaneUrsaneOleananeUrsane
Precursor α-Amyrinα-Amyrinβ-Amyrinα-Amyrin
C-28 Modification Carboxylic acidCarboxylic acidCarboxylic acidCarboxylic acid
A-Ring Hydroxylation C-2, C-3C-3C-3C-2, C-3, C-23
E-Ring Feature Double bond at C-18SaturatedSaturatedSaturated

This comparative analysis underscores that the chemodiversity of pentacyclic triterpenoids, including this compound, arises from a conserved initial pathway followed by a series of divergent, enzyme-mediated modifications. The specificity of oxidosqualene cyclases determines the fundamental scaffold, while the subsequent regio- and stereospecific reactions catalyzed by cytochrome P450 monooxygenases and other modifying enzymes generate the vast array of structurally and functionally diverse compounds found in nature. Further research into the specific enzymes of the this compound biosynthetic pathway will provide deeper insights into the molecular evolution of this chemodiversity.

Despite a comprehensive search of scientific literature, no specific pre-clinical or in vitro studies detailing the pharmacological activities and molecular mechanisms of action of This compound on dendritic cells were found.

While this compound is recognized as a triterpenoid constituent of plants from the Cecropia genus—species of which are noted for their traditional use in treating inflammatory conditions—there is a significant gap in the available research concerning its specific immunomodulatory effects.

Consequently, information regarding the impact of this compound on the following is not available in the current body of scientific literature:

Inhibition of Interleukin-1 beta (IL-1β) Production

Modulation of Interleukin-12 (IL-12p40, IL-12p70) Release

Suppression of Tumor Necrosis Factor-alpha (TNF-α) Secretion

Effects on Nitric Oxide (NO) Production in Lipopolysaccharide-Stimulated Dendritic Cells

Specific Role in the Anti-inflammatory Activities of Cecropia Species

Further research is required to elucidate the potential immunomodulatory properties and mechanisms of action of this compound.

Scientific Literature on the Pharmacological Activities of this compound Remains Limited

Initial investigations into the pharmacological activities and molecular mechanisms of this compound reveal a significant gap in the available scientific literature. While the compound is chemically defined, extensive research into its specific biological effects, particularly concerning the detailed outline of inquiry, is not publicly accessible.

This compound is a known triterpenoid compound that has been identified in plant species such as Psidium guajava (guava). However, a thorough search of scientific databases and scholarly articles did not yield specific preclinical or in vitro studies detailing its effects on key cellular signaling pathways and metabolic processes as requested.

The inquiry sought to elaborate on the following aspects of this compound's activity:

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway: No specific data was found regarding the direct or indirect modulation of IκB Kinase-beta (IKKβ) by this compound, nor on its downstream effects on gene expression and cellular responses.

Potential Interactions with Metabolic Pathways: There is a lack of available research exploring the targets of this compound within glucose and lipid metabolism.

Involvement in PI3K-Akt Signaling Pathway: Scientific literature does not currently provide evidence of the involvement of this compound in the PI3K-Akt signaling pathway in cellular models.

Anti-Cancer Cellular Activities: Exploratory in vitro studies on the anti-cancer activities of this compound are not present in the reviewed literature.

Consequently, due to the absence of specific research findings on this compound in the requested areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided outline. Further research is required to elucidate the potential pharmacological properties of this compound.

Pharmacological Activities and Molecular Mechanisms of Action of Goreishic Acid I: Pre Clinical and in Vitro Investigations

Anti-Cancer Cellular Activities of Goreishic Acid I (in vitro exploratory studies)

Evaluation of Cytotoxic Activity in Tumor Cell Lines

Currently, there is no publicly available scientific literature or research data detailing the evaluation of the cytotoxic activity of this compound in tumor cell lines. Searches of prominent scientific databases and journals have not yielded any studies that have investigated the effect of this specific compound on cancer cells.

Investigations into Potential Anti-proliferative Mechanisms

Consistent with the lack of data on its cytotoxic activity, there is no available research on the potential anti-proliferative mechanisms of this compound. The molecular pathways and cellular processes that might be affected by this compound to inhibit the growth of cancer cells have not been a subject of published investigation.

Structure Activity Relationship Sar Studies of Goreishic Acid I and Its Derivatives

Identification of Key Structural Features Contributing to Biological Activity

The biological activity of Goreishic acid I, an ursane-type pentacyclic triterpenoid (B12794562), is intrinsically linked to its distinct structural architecture. The core ursane (B1242777) scaffold, the position and stereochemistry of hydroxyl groups, and the presence of a carboxyl group are all critical determinants of its pharmacological profile.

Key structural features that are generally considered important for the biological activity of ursane-type triterpenoids include:

The Ursane Skeleton: This pentacyclic framework provides a rigid structure that is crucial for interaction with biological targets.

Oxygenation Pattern: The presence and location of hydroxyl groups significantly influence activity. For this compound, the dihydroxy substitution on the A-ring is a notable feature. Studies on similar triterpenoids have shown that the number and position of hydroxyl groups can dramatically affect activities such as anticancer and anti-inflammatory effects researchgate.netnih.govnih.gov.

Carboxyl Group at C-28: The carboxylic acid moiety is a common feature among many biologically active triterpenoids and is often essential for their activity. Modifications at this position can lead to significant changes in pharmacological properties tandfonline.com.

Comparative SAR Analysis with Other Pentacyclic Triterpenoids

To better understand the unique properties of this compound, it is informative to compare its SAR with other well-studied pentacyclic triterpenoids, particularly those with ursane and oleanane (B1240867) scaffolds.

Influence of Ursane and Oleanane Scaffolds on Pharmacological Profiles

This compound possesses an ursane scaffold, which differs from the oleanane scaffold in the position of two methyl groups on the E-ring. This subtle structural difference can lead to distinct pharmacological profiles. researchgate.netrsc.orgnii.ac.jp

Antitumor Activities: In comparative studies, ursane-type triterpenoids like ursolic acid have often demonstrated different potency compared to their oleanane counterparts like oleanolic acid against various cancer cell lines. For instance, ursolic acid was found to be more active than oleanolic acid in inhibiting the growth of certain tumor cells and in anti-angiogenic assays researchgate.net.

Anti-inflammatory and Other Activities: Both scaffolds are associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and hepatoprotective effects. However, the specific potency and mechanism of action can vary depending on the scaffold researchgate.netrsc.org.

ScaffoldKey Structural DifferenceGeneral Observation on Activity
Ursane Methyl groups at C-19 and C-20Often associated with potent antitumor and anti-inflammatory activities.
Oleanane Methyl groups at C-20Also exhibits a broad range of biological activities, but potency can differ from ursane analogs.

Impact of Functional Group Modifications (e.g., oxygenation patterns) on Activity

Functional group modifications, especially the introduction and positioning of hydroxyl groups, play a pivotal role in modulating the biological activity of pentacyclic triterpenoids.

The inhibitory activities of ursane-type pentacyclic triterpenoids on the cell surface expression and glycosylation of intercellular adhesion molecule-1 (ICAM-1), a key molecule in inflammatory responses, were found to be influenced by the number of hydroxy groups and the presence and position of a carboxyl group researchgate.netnih.govnih.gov. For instance, the presence of a carboxyl group is important for the inhibitory activity of α-glucosidase, and this activity is attenuated by an increase in the number of hydroxyl groups nih.gov.

Studies on various ursane-type triterpenoids have revealed that even minor changes in the oxygenation pattern can lead to significant differences in their biological effects. For example, the configuration and quantity of hydroxyl or acetyl groups in the triterpenoid core of ursolic, corosolic, and asiatic acid derivatives can significantly influence their biological activity and selectivity nih.gov.

Design and Synthesis of this compound Analogs for Enhanced Activity

The design and synthesis of analogs of this compound represent a promising strategy to enhance its therapeutic potential. By systematically modifying its structure, it is possible to improve potency, selectivity, and pharmacokinetic properties. Key strategies for the synthesis of analogs often focus on modifications at the C-3 hydroxyl group, the C-28 carboxylic acid, and the A-ring.

For example, the synthesis of conjugates of ursane-type triterpenic acids with other molecules has been explored to enhance cytotoxicity against tumor cells nih.gov. The introduction of different functional groups or side chains can lead to derivatives with improved biological profiles. The synthesis of novel triterpenoid derivatives often involves multi-step chemical reactions to introduce desired modifications at specific positions of the parent molecule nih.govnih.govpsecommunity.orgnih.gov.

Computational Approaches to Predict Structure-Activity Relationships

Computational methods are increasingly being employed to predict the SAR of complex natural products like this compound, thereby guiding the design of new analogs with enhanced activity.

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogs to specific protein targets. For instance, molecular docking studies have been used to evaluate the binding affinity of ursane triterpenoids to targets like the cannabinoid type 1 receptor (CB1) and to predict their potential as inhibitors of mortalin-p53 interaction in cancer researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While specific QSAR studies on this compound are not available, this approach has been successfully applied to other pentacyclic triterpenoids to identify key structural descriptors that correlate with their activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the conformational changes that may occur upon binding researchgate.net.

These computational tools can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogs and providing a deeper understanding of the molecular basis of their activity.

Advanced Analytical Methodologies for Goreishic Acid I Quantification and Characterization in Complex Biological Matrices

Development and Validation of Bioanalytical Methods for Goreishic Acid I

A bioanalytical method is a comprehensive set of procedures involving the collection, processing, storage, and analysis of a biological sample for a specific chemical compound. jgtps.com The validation of these methods is crucial to establish that the quantitative analytical procedure is suitable and reliable for its intended application. jgtps.comjetir.org For this compound, this process ensures that the data generated are reproducible and accurate. The validation process involves documenting that the performance characteristics of the method meet the required standards for the intended analytical use. jgtps.comresearchgate.net

The primary goal of sample preparation is to isolate this compound from the complex biological matrix, removing interfering substances like proteins and lipids that can compromise the analytical results. nih.govuab.edu The choice of technique depends on the nature of the matrix, the concentration of this compound, and the subsequent analytical method.

Commonly employed techniques include:

Protein Precipitation (PPT): This is a straightforward and high-throughput method where a solvent, typically acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.govuab.edu The supernatant containing this compound is then collected for analysis. While fast and simple, it may be less clean than other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. nih.gov This technique is effective for removing inorganic salts and can provide a cleaner extract than PPT. However, it is more labor-intensive, uses larger volumes of organic solvents, and can be difficult to automate. agilent.com

Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties. nih.gov The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and this compound is then eluted with an appropriate solvent. SPE provides a very clean sample extract, minimizing matrix effects and improving sensitivity, and it is easily automated for high-throughput analysis. nih.govagilent.com

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT)Solubilization of lipids and precipitation of proteins using an organic solvent.Fast, simple, high-throughput.Less clean extract, potential for matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Removes inorganic salts, provides a relatively clean extract.Labor-intensive, uses large solvent volumes, difficult to automate.
Solid-Phase Extraction (SPE)Selective adsorption of the analyte onto a solid support, followed by elution.High selectivity, very clean extract, reduces matrix effects, automatable.Higher cost per sample, requires method development.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of organic compounds in biological matrices due to its exceptional sensitivity, selectivity, and speed. rsc.orgmdpi.com This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. rsc.org For a polar compound like this compound, a reversed-phase chromatography method would typically be developed to achieve efficient separation from other endogenous components. mdpi.com

Targeted analysis is used for the precise quantification of a known analyte. In LC-MS/MS, this is most commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This approach offers significant gains in sensitivity by reducing chemical noise. researchgate.net

The process involves:

Parent Ion Selection: The first quadrupole (Q1) is set to isolate the molecular ion of this compound (the parent or precursor ion).

Fragmentation: The isolated parent ion is fragmented in the second quadrupole (Q2), the collision cell.

Fragment Ion Selection: The third quadrupole (Q3) is set to detect one or more specific fragment ions (product ions) that are characteristic of this compound.

The specific parent-to-fragment ion transition is a unique signature for the analyte, providing very high selectivity. For robust quantification, at least two MRM transitions are typically monitored—one for quantification (quantifier) and one for confirmation (qualifier).

Table: Hypothetical MRM Transitions for this compound Analysis Assuming a hypothetical molecular weight of 250.3 g/mol for this compound.

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
This compound 249.3 [M-H]⁻ 189.2 145.1 15

Untargeted screening, or metabolomics, aims to measure as many small molecules in a sample as possible without a predefined list of targets. rsc.orgrsc.org This is particularly useful for discovering novel biomarkers or understanding metabolic pathways related to this compound. This approach typically uses high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems. nih.gov

These instruments provide highly accurate mass measurements, allowing for the determination of the elemental composition of detected ions. nih.gov An untargeted approach can simultaneously identify dozens or even hundreds of carboxylic acids and other metabolites in a single run, based on their exact mass and retention time. rsc.orgnih.gov This allows for a comprehensive metabolic fingerprint of the biological sample, placing the quantification of this compound within a broader biological context. frontiersin.org

Chromatographic-Mass Spectrometric Methods for Quantitation (e.g., LC-MS/MS)

Standardization and Quality Control in this compound Research

To ensure the reliability and reproducibility of quantitative data, the developed bioanalytical method must be rigorously validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include accuracy, precision, selectivity, linearity, and stability. jetir.org

Calibration Curve: A calibration curve is prepared by spiking blank biological matrix with known concentrations of this compound standard. The curve establishes the relationship between instrument response and analyte concentration. researchgate.net

Quality Control (QC) Samples: QC samples are prepared independently at multiple concentration levels (typically low, medium, and high) to assess the accuracy and precision of the method during routine analysis. jetir.orgresearchgate.net The results for the QC samples must fall within predefined tolerance limits for the analytical run to be accepted.

Table: Typical Bioanalytical Method Validation Acceptance Criteria

Parameter Concentration Level Acceptance Criteria
Accuracy LLOQ Within ±20% of the nominal concentration
LQC, MQC, HQC Within ±15% of the nominal concentration
Precision (%CV) LLOQ ≤20%
LQC, MQC, HQC ≤15%

| Linearity (r²) | Over the entire range | ≥0.99 |

Application of Advanced Spectroscopic Techniques for in situ Analysis

While LC-MS provides quantitative data from homogenized samples, advanced spectroscopic techniques offer the potential for in situ analysis, revealing the spatial distribution of this compound directly within biological tissues. These methods can provide invaluable information on the localization of the compound in specific cells or subcellular compartments.

Techniques that could be adapted for this purpose include:

In situ Raman Spectroscopy: This technique can identify molecules based on their unique vibrational signatures. By mapping a tissue sample, it can generate images showing the distribution of specific chemical compounds without the need for labels, allowing for the dynamic monitoring of structural evolution in real time. researchgate.net

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI allow for the direct analysis of thin tissue sections. A laser is rastered across the sample, generating a mass spectrum at each point. This creates a 2D map of the distribution of hundreds of molecules, including this compound, at a cellular or near-cellular resolution. nih.gov

These advanced methods can complement traditional quantitative analysis by providing crucial spatial context to the biochemical data.

High-Resolution Imaging Modalities for Cellular Localization

The precise subcellular localization of this compound is crucial for understanding its mechanisms of action and identifying its molecular targets within complex biological systems. While direct imaging of this compound is challenging due to its molecular nature, several high-resolution imaging modalities, proven effective for analogous pentacyclic triterpenoids, can be adapted for this purpose. These techniques offer the potential to visualize the distribution of this compound within cells and tissues with high spatial resolution.

One promising approach involves the use of fluorescence microscopy coupled with fluorescently labeled analogs of this compound. This strategy has been successfully employed for other triterpenoids, such as oleanolic acid. In such studies, a fluorescent probe is chemically conjugated to the core triterpenoid (B12794562) structure, creating a trackable molecule that retains its fundamental biological properties. For instance, oleanolic acid has been functionalized and labeled with a non-aggregating fluorescent dye, enabling the visualization of its uptake and distribution within cancer cells. This method allows for real-time imaging in living cells, providing dynamic information about the compound's journey to its intracellular destinations. A similar approach could be developed for this compound, providing insights into its cellular transport and accumulation in specific organelles.

Another powerful technique for visualizing the spatial distribution of small molecules in biological tissues is high-resolution mass spectrometry imaging (MSI). MSI techniques, such as matrix-assisted laser desorption/ionization (MALDI) imaging, can map the distribution of unlabeled compounds directly in tissue sections. This label-free approach avoids the potential artifacts associated with fluorescent tagging and provides a direct measurement of the compound's location. High-resolution MSI can achieve spatial resolutions in the range of a few micrometers, enabling the visualization of molecular distributions at the single-cell level. This would be particularly valuable for studying the distribution of this compound in its natural sources, such as the leaves of Psidium guajava or the feces of Trogopterus xanthipes, as well as in preclinical models.

Interactive Data Table: Comparison of High-Resolution Imaging Modalities for Triterpenoid Localization

Imaging ModalityPrincipleAdvantagesDisadvantagesApplicability to this compound
Fluorescence Microscopy Detection of fluorescently labeled analogs.Real-time imaging in live cells, high sensitivity.Requires chemical modification, potential for altered bioactivity.High, with the development of a suitable fluorescent probe.
Mass Spectrometry Imaging (MSI) Label-free detection based on mass-to-charge ratio.No chemical modification needed, direct detection.Typically lower resolution than microscopy, requires specialized equipment.High, for mapping distribution in tissue sections.

Advanced NMR and MS techniques for Metabolic Profiling

Metabolic profiling, or metabolomics, is an essential tool for understanding the biotransformation and physiological effects of natural compounds like this compound. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques are the cornerstones of metabolomics, providing comprehensive insights into the metabolic fate of xenobiotics and their impact on endogenous metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

NMR-based metabolomics offers a non-destructive and highly reproducible method for obtaining a global snapshot of the metabolome. For the analysis of complex biological matrices containing this compound, such as extracts from Psidium guajava leaves, ¹H-NMR spectroscopy can be employed to generate a comprehensive metabolic fingerprint. This technique allows for the simultaneous detection and quantification of a wide range of primary and secondary metabolites. In studies of Psidium guajava leaf extracts, ¹H-NMR-based metabolomics has been used to classify samples based on harvest time and to correlate metabolic profiles with biological activities. nih.gov

By comparing the NMR profiles of biological samples (e.g., plasma, urine, or cell extracts) before and after exposure to this compound, it is possible to identify changes in the levels of endogenous metabolites. This can reveal the metabolic pathways perturbed by the compound. Furthermore, advanced 2D-NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to elucidate the structures of novel metabolites of this compound formed through biotransformation.

Advanced Mass Spectrometry (MS) Techniques for Metabolic Profiling

MS-based metabolomics, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the detection of a vast array of metabolites. High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide accurate mass measurements that facilitate the identification of unknown compounds.

The metabolic profiling of structurally similar pentacyclic triterpenoids, such as ursolic acid, in biological fluids has been successfully performed using UPLC-Q/TOF-MS. rsc.org These studies have identified various phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) metabolites. A similar approach can be applied to investigate the metabolic fate of this compound. By analyzing plasma, urine, and fecal samples from preclinical models treated with this compound, a comprehensive metabolic map can be constructed.

Tandem mass spectrometry (MS/MS) is instrumental in the structural elucidation of these metabolites. By inducing fragmentation of the parent ion, MS/MS provides characteristic fragmentation patterns that serve as a "fingerprint" for a particular molecule, enabling its identification even at trace levels.

Interactive Data Table: Advanced NMR and MS Techniques for Metabolic Profiling of Triterpenoids

TechniquePrincipleKey Advantages for this compound ProfilingTypical Biological Matrices
¹H-NMR Spectroscopy Nuclear magnetic resonance of protons.Non-destructive, quantitative, provides structural information.Plant extracts, cell extracts, biofluids (urine, plasma).
2D-NMR (COSY, HSQC, HMBC) Correlation of nuclear spins.Elucidation of chemical structures of novel metabolites.Purified metabolites, complex mixtures.
LC-HRMS (Q-TOF, Orbitrap) Liquid chromatography separation followed by high-resolution mass analysis.High sensitivity and selectivity, accurate mass for formula determination.Plasma, urine, feces, tissue homogenates.
LC-MS/MS (Triple Quadrupole) Fragmentation of selected ions for specific detection.Highly sensitive and specific quantification of known metabolites.Plasma, urine, tissue homogenates.

Future Research Directions and Translational Potential of Goreishic Acid I

Unexplored Biological Targets and Signaling Pathways of Goreishic Acid I

This compound has been identified as an inhibitor of pro-inflammatory cytokine secretion. ekb.egscielo.br Specifically, it has been shown to inhibit the secretion of cytokines from dendritic cells, suggesting a potential role in modulating immune responses. scielo.br The molecular mechanisms underlying these anti-inflammatory effects, however, remain largely uncharacterized. Future research should aim to identify the direct molecular targets of this compound within immune cells.

Pentacyclic triterpenoids, as a class, are known to interact with various signaling pathways implicated in inflammation and cancer, such as the NF-κB, PI3K/Akt, and MAPK pathways. mdpi.com It is plausible that this compound exerts its effects through one or more of these pathways. For instance, many pentacyclic triterpenoids inhibit the NF-κB signaling pathway, a central regulator of inflammation. mdpi.com Investigations could explore whether this compound directly inhibits key components of this pathway, such as IKKβ. mdpi.com Furthermore, the potential of this compound to modulate other pathways involved in cellular processes like apoptosis and cell cycle regulation warrants investigation, given the known activities of similar ursane-type triterpenoids. researchgate.netmdpi.com

Table 1: Potential Unexplored Signaling Pathways for this compound

Signaling PathwayPotential Role in Biological ActivityKey Proteins to Investigate
NF-κBRegulation of inflammatory gene expressionIKKβ, NF-κB p65
PI3K/Akt/mTORCell survival, proliferation, and inflammationPI3K, Akt, mTOR
MAPKStress response, apoptosis, and inflammationJNK, p38, ERK
JAK-STATCytokine signaling and immune cell differentiationJAKs, STATs

Investigation of Synergistic Effects with Other Phytochemicals

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. grantome.com Investigating the synergistic potential of this compound with other phytochemicals could lead to the development of more potent anti-inflammatory formulations. frontiersin.org

Future studies could explore combinations of this compound with other anti-inflammatory phytochemicals such as flavonoids (e.g., quercetin, kaempferol) or other triterpenoids (e.g., oleanolic acid, ursolic acid). researchgate.netnih.gov Such combinations may allow for multi-target effects on inflammatory pathways, potentially leading to enhanced efficacy and a reduction in the required concentrations of individual compounds. grantome.comjapsonline.com The mechanisms of synergy could involve complementary actions on different targets within a signaling pathway or the enhancement of bioavailability. grantome.com

Application of Omics Technologies in Understanding this compound Mechanisms

Omics technologies offer a powerful, unbiased approach to elucidating the mechanisms of action of natural products. mdpi.com By providing a global view of molecular changes, these techniques can help identify novel targets and pathways affected by this compound.

Proteomics can identify changes in the abundance and post-translational modifications of proteins in cells treated with this compound. nih.gov This could reveal the direct and indirect targets of the compound and provide insights into its impact on cellular signaling networks. Time-dependent proteomic studies could further elucidate the dynamic cellular response to this compound exposure. nih.gov

Metabolomics, the study of small molecule metabolites, can reveal alterations in metabolic pathways following treatment with this compound. researchgate.net Integrated metabolomic and transcriptomic analyses have been successfully used to uncover key genes in triterpenoid (B12794562) biosynthesis and to understand the metabolic reprogramming induced by bioactive compounds. nih.govmdpi.comnih.gov Such an approach could illuminate the metabolic consequences of this compound activity.

Transcriptomics, through techniques like RNA-sequencing, can provide a comprehensive profile of the genes that are up- or down-regulated by this compound. frontiersin.org This can help to identify the signaling pathways and biological processes that are modulated by the compound. For example, transcriptomic analysis of cells treated with other pentacyclic triterpenoids has revealed effects on genes involved in cell division, two-component systems, and fatty acid biosynthesis. nih.gov Similar studies with this compound could pinpoint its specific regulatory effects. researchgate.net

Theoretical Modeling and Computational Chemistry for Drug Design and Mechanism Prediction

Computational approaches are increasingly used in drug discovery to predict the interactions between small molecules and their biological targets. scielo.org.mx These in silico methods can guide the rational design of more potent and selective derivatives of this compound. tandfonline.com

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with potential protein targets, such as key enzymes in inflammatory pathways like COX-2 or 5-LOX. researchgate.netresearchgate.net For instance, in silico studies on other ursane-type triterpenoids have successfully predicted their binding to targets like VEGFR-2 and Bcl-2. tandfonline.com Similar computational analyses could be applied to this compound to prioritize experimental validation of its targets. nih.govmdpi.combrieflands.com Furthermore, computational modeling can be used to design new derivatives of this compound with improved pharmacokinetic properties and biological activity. nih.gov

Computational MethodApplication in this compound Research
Molecular DockingPredict binding of this compound to protein targets.
Molecular DynamicsSimulate the dynamic interactions between this compound and its target.
QSARRelate chemical structure to biological activity for derivative design.
In Silico ADMETPredict absorption, distribution, metabolism, excretion, and toxicity.

Emerging Methodologies for Natural Product Research Applied to this compound

Advances in analytical and biotechnological methods are revolutionizing natural product research. scirp.orgnih.gov These emerging techniques can be applied to enhance the discovery, characterization, and production of this compound and its derivatives.

Newer spectroscopic techniques and hyphenated methods (e.g., LC-NMR, LC-MS) can facilitate the rapid identification and structural elucidation of novel triterpenoids from natural sources. nih.gov Furthermore, advances in metabolic engineering and synthetic biology offer the potential for heterologous production of this compound in microbial systems, which could provide a sustainable and scalable source of the compound. oup.comnih.gov Non-invasive monitoring techniques, such as coherent anti-Stokes Raman scattering (CARS) and second-harmonic-generation (SHG) microscopy, could be used to study the intracellular accumulation and dynamics of this compound in living cells. frontiersin.org Finally, emerging extraction technologies like ultrasound-assisted extraction (UAE) and high hydrostatic pressure extraction (HHPE) could be optimized for the efficient isolation of this compound from its natural sources. researchgate.net

Q & A

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?

  • Methodological Answer : Apply pathway enrichment analysis (GSEA, KEGG) to transcriptomic data. Correlate with metabolomic profiles (LC-MS) using weighted gene co-expression networks (WGCNA). Validate hub targets via siRNA knockdown and metabolic flux analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Goreishic acid I
Reactant of Route 2
Goreishic acid I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.